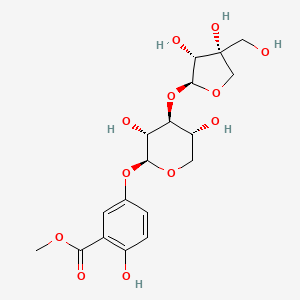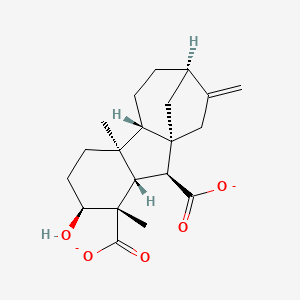
gibberellin A14(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gibberellin A14(2-) is a dicarboxylic acid anion obtained by deprotonation of both carboxy groups of gibberellin A14. It is a dicarboxylic acid dianion and a gibberellin carboxylic acid anion. It is a conjugate base of a gibberellin A14.
Wissenschaftliche Forschungsanwendungen
Biosynthesis Pathways
Gibberellins (GAs), including Gibberellin A14(2-), are vital for plant developmental processes. Their biosynthesis involves two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. In Arabidopsis seedlings, both pathways contribute to GA biosynthesis, although GAs are predominantly synthesized through the MEP pathway. This understanding aids in exploring the manipulation of these pathways for agricultural applications (Kasahara et al., 2002).
Biological Activities and Structural Requirements
The biological activities of different gibberellins, including A12 and A14, have been tested in various plant bioassays. Modifications to the basic GA molecule, such as those found in gibberellins A12 and A14, can lead to more polar and active GAs, providing insights into the structural requirements for biological activity in plant growth and development (Hoad et al., 2004).
GA Receptor Interaction
The interaction of gibberellins with the GA receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), is crucial in controlling growth and developmental processes in plants. The structural basis of this interaction has been studied, providing a model for understanding how GAs, like Gibberellin A14(2-), regulate gene expression by promoting degradation of DELLA proteins (Murase et al., 2008).
GA Transport and Localization
The distribution patterns and concentration gradients of GAs play a significant role in plant growth and development. Studies on GA movement and localization, including Gibberellin A14(2-), are essential for understanding their role in processes like seed germination, shoot elongation, and fruit patterning. This research contributes to the development of strategies for optimizing GA application in agriculture (Binenbaum et al., 2018).
GA Metabolism and Signaling
Understanding GA metabolism and signaling is critical for improving crop performance. The manipulation of GA status, either genetically or through exogenous application, can optimize plant growth and yields. Research on GAs like Gibberellin A14(2-) helps identify targets for fine-tuning GA metabolism and signaling as a strategy for crop improvement (Gao & Chu, 2020).
Eigenschaften
Produktname |
gibberellin A14(2-) |
|---|---|
Molekularformel |
C20H26O5-2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(1R,2S,3S,4S,5S,8S,9S,12R)-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate |
InChI |
InChI=1S/C20H28O5/c1-10-8-20-9-11(10)4-5-12(20)18(2)7-6-13(21)19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/p-2/t11-,12+,13+,14-,15+,18+,19-,20+/m1/s1 |
InChI-Schlüssel |
NJEWNTGSXKRWKA-MJPABCAUSA-L |
Isomerische SMILES |
C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)[O-])(C)C(=O)[O-])O |
Kanonische SMILES |
CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C(=O)[O-])(C)C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



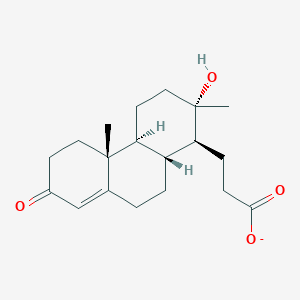
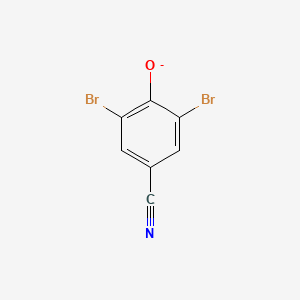
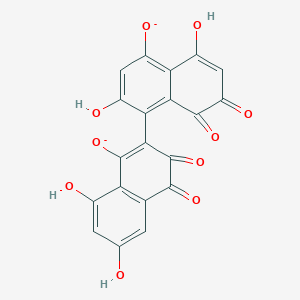
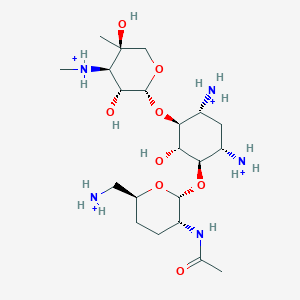

![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)

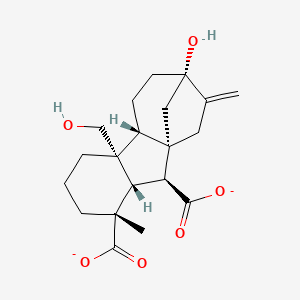

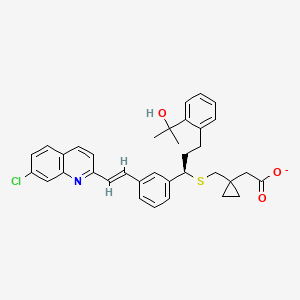

![[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl]methanone](/img/structure/B1264921.png)

